3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a 1,3,4-oxadiazole ring at the N-position and an isopropylsulfonyl group at the 3-position of the benzene ring. The 1,3,4-oxadiazole moiety is linked to an isoxazol-5-yl group, introducing dual heterocyclic systems that may enhance biological activity, particularly in enzyme inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-9(2)25(21,22)11-5-3-4-10(8-11)13(20)17-15-19-18-14(23-15)12-6-7-16-24-12/h3-9H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWJARSGPPJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves coupling the isoxazole and oxadiazole intermediates with the benzamide core under suitable conditions, such as using EDC$HCl as a coupling agent in the presence of dry DMF .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The nitro groups in the intermediates can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction of nitro groups can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoxazole moieties. For instance, derivatives similar to 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation in vitro.
A study indicated that these compounds could induce apoptosis in various cancer cell lines by disrupting DNA repair mechanisms, particularly through inhibition of ATR kinase activity . This suggests a potential application in cancer therapy as a part of combination treatments with existing chemotherapeutic agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities. Compounds with similar scaffolds have demonstrated efficacy against various bacterial and fungal strains. Research indicates that modifications to the sulfonamide group can enhance antifungal activity against pathogens such as Candida albicans .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds derived from oxadiazoles have been evaluated for anti-inflammatory effects. These studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to selectively inhibit undesirable plant species while being less harmful to crops. The mechanism involves targeting specific biochemical pathways in plants that are crucial for growth and development .
Pest Control
Research into similar compounds has indicated potential applications in pest control, particularly against insects that affect crop yields. The effectiveness of such compounds could provide an alternative to traditional pesticides, promoting sustainable agricultural practices.
Case Studies and Research Findings
These studies underscore the versatility of this compound in various fields.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Comparison with 1,3,4-Oxadiazole-Benzamide Derivatives
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole-Benzamide Analogs
Comparison with Sulfonamide-Containing Heterocyclic Compounds
Table 2: Structural Features of Sulfonamide/Sulfonyl-Linked Heterocycles
Key Observations :
- Functional Groups : The target’s sulfonyl group (-SO₂-) differs from sulfonamide (-SO₂NH-) derivatives. Sulfonyl groups are less basic and may reduce off-target interactions compared to sulfonamides, which are common in antibiotics .
- Heterocycles : The isoxazol-5-yl group in the target compound contrasts with the isoxazole-3-yl or thiadiazole moieties in sulfonamide analogs. The 5-position of isoxazole may offer better steric compatibility with enzyme active sites compared to 3-position isomers .
Analysis of Heterocyclic Moieties: Isoxazole vs. Other Rings
- Isoxazole-5-yl (Target) : The electron-deficient nature of isoxazole enhances dipole interactions with target enzymes. Its 5-position substitution avoids steric clashes observed in 3-position analogs (e.g., 5-Methyl-3-sulfanilamidoisoxazole) .
- Furan-2-yl (LMM11) : While furan provides aromaticity, its lack of nitrogen atoms limits hydrogen-bonding capacity compared to isoxazole .
- Thiadiazole (2-Methyl-5-sulfanilamido-1,3,4-thiadiazole) : Thiadiazoles exhibit higher metabolic stability but may reduce solubility due to sulfur content .
Research Findings and Mechanistic Insights
- Antifungal Activity : LMM5 and LMM11 inhibit Trr1 in C. albicans, with IC₅₀ values in the micromolar range . The target compound’s structural similarity suggests comparable mechanisms, but its isopropylsulfonyl group could improve pharmacokinetics (e.g., half-life) due to increased lipophilicity .
- Computational Predictions : Molecular docking studies on LMM analogs indicate that bulkier R1 groups (e.g., cyclohexyl in LMM11) reduce binding affinity to Trr1. The target’s isopropylsulfonyl group may strike a balance between size and activity .
Biological Activity
The compound 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.
Chemical Structure
The molecular formula of the compound is , and its structure features an isoxazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,3,4-oxadiazole, including the compound , exhibit significant antimicrobial properties. For instance, a study reported potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . The presence of the isoxazole moiety enhances this activity by disrupting bacterial cell wall synthesis.
Neuroprotective Effects
Research has demonstrated neuroprotective effects in models of epilepsy. A study involving a synthetic 1,3,4-oxadiazole compound similar to our target showed that it could mitigate oxidative stress and inflammation in a pentylenetetrazole (PTZ)-induced seizure model. The treatment with the compound led to increased levels of antioxidant enzymes and reduced pro-inflammatory cytokines . This suggests a potential application in treating neurological disorders characterized by oxidative stress.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- Nrf2 Activation : The compound has been shown to activate the nuclear factor E2-related factor 2 (Nrf2), leading to enhanced expression of antioxidant genes such as HO-1. This mechanism is crucial in reducing oxidative damage and inflammation .
- Inhibition of Bacterial Growth : The structural components allow interaction with bacterial enzymes involved in cell wall synthesis, leading to bactericidal effects. The sulfonyl group plays a significant role in this interaction .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
